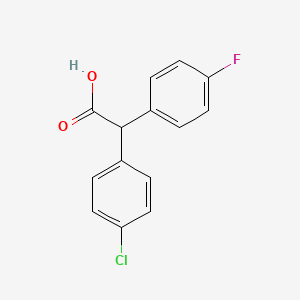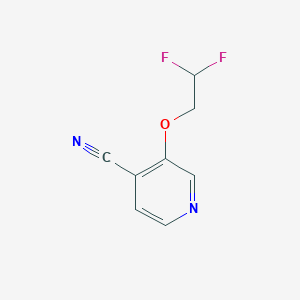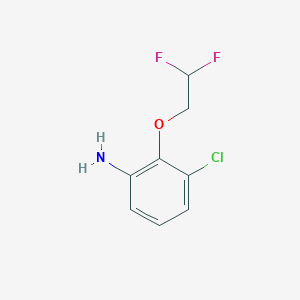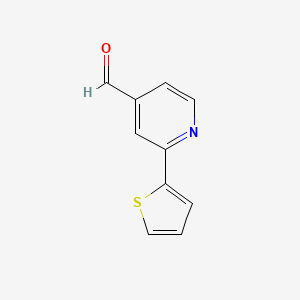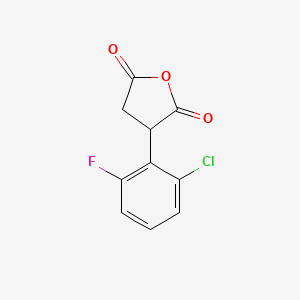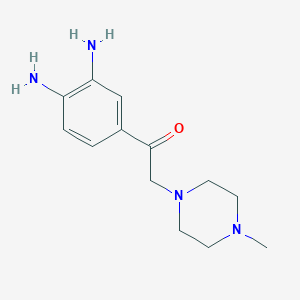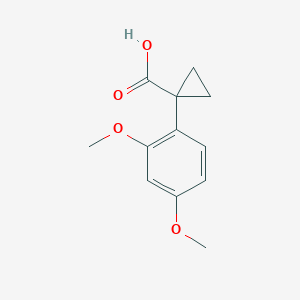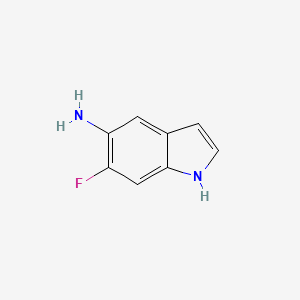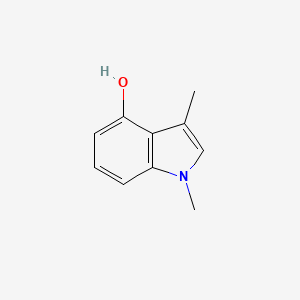
1,3-Dimethyl-1H-indol-4-ol
Overview
Description
1,3-Dimethyl-1H-indol-4-ol is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles are found in proteins in the form of amino acids, such as tryptophan, and are also present in several drugs and plants . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Scientific Research Applications
Structure Determination and Synthesis
Researchers have been focused on the structure determination and synthesis of compounds derived from the condensation of indole with acetone, leading to the identification of novel structures and rearrangement products with potential biological activities. The acid-catalyzed condensation has yielded compounds with complex structures, offering insights into their synthesis pathways and structural characteristics (Noland et al., 1996). Similarly, the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl] arylsulfon(aroyl)amides has been explored, showcasing the chemical versatility and the potential for generating biologically active compounds (Avdeenko et al., 2020).
Metal Complexes and Biological Activity
The development of new metal complexes utilizing 1,3-Dimethyl-1H-indol-4-ol derivatives as ligands demonstrates the potential for these compounds in catalysis and biological applications. Studies have shown the synthesis of metal complexes with Ni(II), Pt(IV), and other metals, characterized by various spectroscopic methods and tested for biological activity against bacterial species (Al‐Hamdani & Al Zoubi, 2015).
Antimicrobial and Antidepressant Properties
The exploration of this compound derivatives in antimicrobial and antidepressant applications has been significant. For instance, novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol have been synthesized, showing moderate inhibitory activity against Candida albicans and potential for treating bacterial infections (Ramadan et al., 2019). Furthermore, the development of 3,4-dihydro-1H-1,4-oxazino[4,3-a]indoles as potential antidepressants highlights the diverse therapeutic potential of compounds derived from or related to this compound (Demerson et al., 1975).
Photovoltaic and Optical Applications
The co-sensitization with near-IR absorbing cyanine dyes to improve the photoelectric conversion of dye-sensitized solar cells indicates the potential of this compound derivatives in enhancing the efficiency of solar energy conversion (Wu et al., 2009). This application underscores the role of these compounds in the development of advanced materials for renewable energy technologies.
Properties
IUPAC Name |
1,3-dimethylindol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-11(2)8-4-3-5-9(12)10(7)8/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKGOSAUNORVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C(=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


